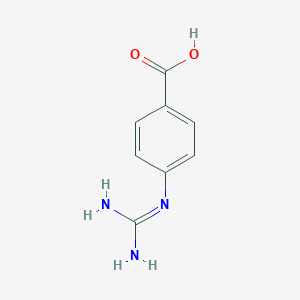

4-Guanidinobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(diaminomethylideneamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(10)11-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTSBZBQQRIYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42823-46-1 (mono-hydrochloride) | |

| Record name | 4-Guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90936349 | |

| Record name | 4-Carbamimidamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16060-65-4 | |

| Record name | 4-Guanidinobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16060-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-guanidinobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Carbamimidamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carbamimidamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4-Guanidinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic acid is a synthetic small molecule that functions as a competitive inhibitor of serine proteases. Its mechanism of action involves the formation of a reversible covalent bond with the catalytic serine residue within the enzyme's active site. This interaction is facilitated by the guanidino group, which mimics the side chains of natural substrates like arginine and lysine, anchoring the inhibitor in the S1 specificity pocket of the protease. This guide provides a comprehensive overview of the mechanism of action of this compound, including its primary targets, the structural basis of its inhibitory activity, quantitative inhibition data for its derivatives, and detailed experimental protocols for studying its effects.

Core Mechanism of Action: Reversible Covalent Inhibition

This compound acts as a potent inhibitor of trypsin-like serine proteases. Its inhibitory activity stems from its structural similarity to the natural substrates of these enzymes, namely peptides containing arginine or lysine residues. The core of its mechanism is a two-step process involving initial binding and subsequent formation of a stable acyl-enzyme intermediate.

The positively charged guanidino group of this compound plays a crucial role in its specificity. It forms strong ionic interactions with the negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease. This interaction anchors the inhibitor in the active site, positioning its carboxyl group in close proximity to the catalytic triad (Ser195, His57, and Asp102 in trypsin).

Following this initial binding, the hydroxyl group of the catalytic serine (Ser195) performs a nucleophilic attack on the carbonyl carbon of the inhibitor's carboxyl group. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable acyl-enzyme complex, effectively inactivating the enzyme. This covalent modification of the active site serine prevents the enzyme from binding to and cleaving its natural substrates. While this acyl-enzyme intermediate is stable, it can be slowly hydrolyzed, leading to the regeneration of the active enzyme. This characteristic classifies this compound and its derivatives as reversible covalent inhibitors.

Below is a diagram illustrating the key steps in the inhibition of a serine protease by this compound.

Primary Molecular Targets

The primary targets of this compound and its derivatives are serine proteases that exhibit a preference for cleaving peptide bonds after basic amino acid residues. Key enzymes inhibited by this compound include:

-

Trypsin: A digestive enzyme that plays a crucial role in protein digestion.

-

Acrosin: A serine protease found in the acrosome of sperm, essential for fertilization.[1][2]

-

Plasmin: A key enzyme in the fibrinolytic system, responsible for dissolving blood clots.

-

Enteropeptidase: An enzyme in the small intestine that activates trypsinogen to trypsin.

The inhibitory activity of this compound derivatives has been extensively studied, particularly in the context of developing contraceptives (by targeting acrosin) and anti-obesity drugs (by targeting enteropeptidase).

Quantitative Inhibition Data

| Derivative | Target Enzyme | Inhibition Value (IC50/ED50) | Reference |

| Aryl 4-guanidinobenzoates | Human Acrosin | 10⁻⁵ to 10⁻⁷ M (ED50) | [3] |

| 4'-nitrophenyl 4-guanidinobenzoate (NPGB) | Human Acrosin | Potent inhibitor (specific value not stated) | [2] |

| 4-Carbomethoxyphenyl 4-guanidinobenzoate | Human Acrosin | 6.68 x 10⁻¹⁰ M (I50) | |

| 4-Carbomethoxyphenyl 4-guanidinobenzoate | Human Trypsin | 1.49 x 10⁻⁹ M (I50) |

Structural Basis of Inhibition: Insights from X-ray Crystallography

The crystal structure of bovine trypsin in complex with 4-guanidinobenzoate (PDB ID: 3RXJ) provides a detailed view of the molecular interactions responsible for inhibition. The guanidino group of the inhibitor is deeply buried in the S1 specificity pocket, forming a salt bridge and multiple hydrogen bonds with the carboxylate side chain of Asp189. The aromatic ring of the inhibitor is positioned against the hydrophobic walls of the active site. The carboxylate group of the inhibitor forms a covalent ester linkage with the hydroxyl group of the catalytic Ser195.

The following diagram illustrates the key interactions between 4-guanidinobenzoate and the active site residues of trypsin.

Detailed Experimental Protocols

Spectrophotometric Trypsin Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on trypsin using a chromogenic substrate.

Materials:

-

Bovine Trypsin

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or similar chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve bovine trypsin in cold, dilute HCl (e.g., 1 mM) to create a stock solution.

-

Dissolve this compound in DMSO to create a stock solution. Further dilute in Tris-HCl buffer to desired concentrations.

-

Dissolve BAPNA in DMSO to create a stock solution. Further dilute in Tris-HCl buffer to the working concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the appropriate volume of Tris-HCl buffer.

-

Add varying concentrations of the this compound solution to the wells.

-

Include control wells with buffer and DMSO instead of the inhibitor.

-

Add the trypsin solution to all wells except the blank.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction and Measure Activity:

-

Initiate the reaction by adding the BAPNA solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-15 minutes). The rate of increase in absorbance is proportional to the trypsin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Plot the percentage of trypsin inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

The following diagram outlines the workflow for this experiment.

Gelatin Zymography for Protease Inhibition

This technique provides a visual assessment of protease inhibition.

Materials:

-

Polyacrylamide gel solution with co-polymerized gelatin (e.g., 0.1%)

-

SDS-PAGE running buffer

-

Sample buffer (non-reducing)

-

Trypsin

-

This compound

-

Incubation buffer (e.g., Tris-HCl with CaCl₂)

-

Staining solution (e.g., Coomassie Brilliant Blue R-250)

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Mix trypsin with different concentrations of this compound and incubate.

-

Prepare a control sample of trypsin without the inhibitor.

-

Mix the samples with non-reducing sample buffer.

-

-

Electrophoresis:

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Renaturation and Incubation:

-

Wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

-

Incubate the gel in the incubation buffer at 37°C for several hours to overnight. During this time, the active trypsin will digest the gelatin in the gel.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel. Areas of protease activity will appear as clear bands against a blue background. The presence of the inhibitor will result in a reduction or absence of these clear bands.

-

Conclusion

This compound serves as a foundational molecule for understanding and developing inhibitors of serine proteases. Its mechanism of reversible covalent inhibition, driven by the specific recognition of the S1 pocket, provides a robust framework for the design of more potent and selective therapeutic agents. The experimental protocols and structural insights presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and enzyme kinetics. Further investigation into the specific inhibitory constants of the parent molecule will provide a more complete quantitative picture of its activity.

References

- 1. Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of trypsin-like proteases by depsipeptides of p-guanidinobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of aryl 4-guanidinobenzoates on the acrosin activity of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-Guanidinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 4-Guanidinobenzoic acid. The document details the key spectroscopic and analytical techniques, presenting the expected data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the experimental protocols necessary to obtain this data, ensuring reproducibility for researchers in the field.

Compound Identification and Properties

This compound is a derivative of benzoic acid containing a guanidinium group at the para position. It is a valuable building block in medicinal chemistry and drug development. For the purpose of this guide, we will focus on the characterization of this compound hydrochloride, the common salt form which enhances solubility and stability.

Table 1: Chemical Identifiers and Properties of this compound Hydrochloride

| Identifier | Value | Reference |

| IUPAC Name | 4-(diaminomethylideneamino)benzoic acid;hydrochloride | [1] |

| CAS Number | 42823-46-1 | [1] |

| Molecular Formula | C₈H₁₀ClN₃O₂ | [1] |

| Molecular Weight | 215.64 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 285 °C (decomposes) | [2] |

| Solubility | Soluble in water |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through the reaction of 4-aminobenzoic acid with cyanamide in the presence of hydrochloric acid.[3][4]

Experimental Protocol for Synthesis

-

Suspend 4-aminobenzoic acid (e.g., 50 g, 0.364 mol) in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL) in a reaction vessel equipped with a stirrer.

-

Add cyanamide (e.g., 35 g, 0.839 mol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6 hours.

-

After the reaction is complete, allow the mixture to cool and stand at room temperature for 16 hours without stirring to allow for precipitation.

-

Collect the precipitated solid by filtration and wash it with cold water (100 mL).

-

To purify the product, suspend the solid in an aqueous solution of potassium carbonate (e.g., 30 g K₂CO₃ in 400 mL of water) and stir for 30 minutes to neutralize any remaining acid.

-

Filter the solid again, wash thoroughly with water (250 mL), and dry under vacuum to yield this compound hydrochloride.

Spectroscopic and Analytical Data for Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~7.2 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~7.5 - 9.0 | Broad Singlet | 5H | -NH₂ and -NH- protons of guanidinium group |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

Note: The exact chemical shifts of the -NH and -COOH protons can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange.

Table 3: Predicted ¹³C NMR Spectral Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carboxylic acid carbon (C=O) |

| ~157 | Guanidinium carbon (C=N) |

| ~145 | Aromatic quaternary carbon (C-4) |

| ~131 | Aromatic CH carbons (C-3, C-5) |

| ~122 | Aromatic quaternary carbon (C-1) |

| ~118 | Aromatic CH carbons (C-2, C-6) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (guanidinium group) |

| 3000 - 2500 | Strong, Broad | O-H stretching (carboxylic acid, hydrogen-bonded) |

| ~1700 | Strong | C=O stretching (carboxylic acid) |

| ~1670 | Strong | C=N stretching (guanidinium group) |

| ~1600 | Medium | C=C stretching (aromatic ring) |

| ~1400 | Medium | N-H bending (guanidinium group) |

| ~1300 | Medium | C-O stretching / O-H bending (carboxylic acid) |

| ~850 | Strong | C-H out-of-plane bending (para-substituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion |

| 180.0768 | [M+H]⁺ |

| 179.0695 | [M]⁺ |

| 162.0667 | [M+H-H₂O]⁺ |

| 134.0715 | [M-COOH]⁺ |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and a larger spectral width (e.g., 220 ppm).

FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or water) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI), and acquire the mass spectrum in positive ion mode.

Visualizing the Structure Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the relationships between the different analytical techniques.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Caption: Integration of data from various spectroscopic techniques for structure confirmation.

By following the detailed protocols and interpreting the resulting data as outlined in this guide, researchers can confidently elucidate and confirm the structure of this compound, a crucial step in its application for further research and development.

References

An In-depth Technical Guide to the Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic protocols for 4-guanidinobenzoic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The synthesis primarily involves the reaction of 4-aminobenzoic acid with cyanamide in the presence of an acid catalyst. Detailed experimental procedures, quantitative data, and a visual representation of the workflow are presented to facilitate replication and understanding by researchers in organic and medicinal chemistry.

Quantitative Data Summary

Two primary protocols for the synthesis of this compound hydrochloride have been identified, differing mainly in the solvent system employed. The following tables summarize the quantitative data for each protocol, allowing for a clear comparison of the reaction conditions and outcomes.

Protocol 1: Aqueous Hydrochloric Acid Method

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminobenzoic Acid | 50 g (0.364 mol) | [2][3] |

| Cyanamide | 35 g (0.839 mol) | [2][3] |

| Solvent | ||

| Concentrated HCl | 46 mL | [2][3] |

| Water | 283 mL | [2][3] |

| Reaction Conditions | ||

| Temperature | 100°C (Reflux) | [2][3] |

| Reaction Time | 6 hours | [2][3] |

| Work-up & Purification | ||

| Standing Time | 16 hours at room temperature | [2][3] |

| Washing Solvent | Cold Water (100 mL) | [2][3] |

| Intermediate Yield | 35 g (53%) of Int-2A | [2][3] |

Protocol 2: Ethanolic Hydrochloric Acid Method

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminobenzoic Acid | 20 g | [2] |

| 30% Cyanamide Solution | 40 g | [2] |

| Solvent | ||

| Ethanol | 100 mL | [2] |

| 30% Ethanolic HCl | 20 mL | [2] |

| Reaction Conditions | ||

| Temperature | 75 ± 3 °C | [2] |

| Reaction Time | 5-7 hours | [2] |

| Work-up & Purification | ||

| Post-reaction | Concentrated to dryness | [2] |

| Washing Solvents | Ethanol (50 mL), 30% Ethanolic HCl (10 mL) | [2] |

| Recrystallization Solvent | 20% Ethanol solution | [2] |

| Final Product Yield | 85% | [2] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound hydrochloride.

Protocol 1: Aqueous Hydrochloric Acid Method

This protocol describes the synthesis using a mixture of concentrated hydrochloric acid and water as the solvent system.

1. Reaction Setup:

-

To a suitable reaction vessel equipped with a stirrer, add 4-aminobenzoic acid (50 g, 0.364 mol).[2][3]

-

In a separate container, prepare a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL).[2][3]

-

Add the hydrochloric acid/water mixture to the 4-aminobenzoic acid to form a suspension.[2][3]

-

To this stirred suspension, add cyanamide (35 g, 0.839 mol) at room temperature.[2][3]

2. Reaction Execution:

3. Work-up and Isolation of Intermediate:

-

After the reaction is complete, allow the mixture to stand at room temperature for 16 hours without stirring.[2][3]

-

Suspend the resulting solid in an aqueous solution of potassium carbonate (30 g K2CO3 in 400 mL of water) and stir for 30 minutes.[2][3]

-

Filter the solid again, wash with water (250 mL), and dry under vacuum to yield the intermediate product.[2][3]

Protocol 2: Ethanolic Hydrochloric Acid Method

This protocol utilizes an ethanolic solution of hydrochloric acid.

1. Reaction Setup:

-

In a reaction flask, add 20 g of para-aminobenzoic acid to 100 mL of ethanol.[2]

-

Slowly add 20 mL of 30% hydrochloric acid in ethanol and warm the mixture to 50°C.[2]

2. Reaction Execution:

-

Add a 30% solution of cyanamide (40 g) dropwise to the reaction mixture.[2]

-

Maintain the reaction temperature at 75 ± 3°C for 5-7 hours.[2]

3. Work-up and Purification:

-

After the reaction is complete, concentrate the solution to dryness under reduced pressure at 50°C.[2]

-

To the residue, add 50 mL of ethanol and 10 mL of 30% hydrochloric acid in ethanol.[2]

-

Filter the mixture with stirring and dry the collected solid.[2]

-

Recrystallize the crude product from 5-10 times its volume of a 20% ethanol solution to obtain the pure this compound hydrochloride.[2] The reported yield for this method is 85%.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride.

Caption: General workflow for the synthesis of this compound hydrochloride.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Guanidinobenzoic Acid Derivatives

This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, which are crucial intermediates in the development of various pharmaceuticals. The unique structure of this compound, featuring both a guanidine group and a carboxylic acid, makes it a versatile building block for creating complex molecules with significant biological activity.[1] This document details synthetic protocols, quantitative data, and relevant biological pathways.

Core Synthesis: this compound Hydrochloride

The primary and most common route for synthesizing this compound is from 4-aminobenzoic acid.[2] The hydrochloride salt is often the preferred form due to its enhanced stability and solubility in polar solvents.[2]

Synthesis from 4-Aminobenzoic Acid and Cyanamide

A widely used method involves the reaction of 4-aminobenzoic acid with cyanamide in an acidic environment.[2][3] The reaction is typically heated to drive the formation of the guanidine group.

General Reaction Scheme:

Caption: Synthesis of this compound Hydrochloride.

Experimental Protocols

Protocol 1: Synthesis in HCl/Water [3]

-

Suspend 4-aminobenzoic acid (50 g, 0.364 mol) in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL).

-

Add cyanamide (35 g, 0.839 mol) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux at 100°C for 6 hours.

-

After the reaction, allow the mixture to stand at room temperature for 16 hours.

-

Collect the precipitated solid by filtration and wash it with cold water (100 mL).

-

Suspend the solid in an aqueous solution of potassium carbonate (30 g K₂CO₃ in 400 mL of water) and stir for 30 minutes.

-

Filter the solid again, wash with water (250 mL), and dry under vacuum to yield the intermediate product.

-

For esterification, the resulting acid can be converted to its methyl ester by reacting with acetyl chloride in methanol.

Protocol 2: Synthesis in Ethanol/HCl [3]

-

Add 4-aminobenzoic acid (20 g) to ethanol (100 ml).

-

Slowly add 30% ethanolic hydrochloric acid (20 ml) and warm the mixture to 50°C.

-

Add a 30% solution of cyanamide (40 g) dropwise.

-

Maintain the reaction temperature at 75 ± 3°C for 5-7 hours.

-

After completion, concentrate the solution to dryness under reduced pressure at 50°C.

-

Add ethanol (50 ml) and 30% ethanolic hydrochloric acid (10 ml), stir, and filter.

-

Recrystallize the product from a 20% ethanol solution to obtain the pure this compound hydrochloride.

Quantitative Data

| Method | Starting Material | Key Reagents | Yield | Purity | Reference |

| Protocol 1 | 4-Aminobenzoic Acid | Cyanamide, HCl, H₂O | 53% (intermediate) | Not specified | [3] |

| Protocol 2 | 4-Aminobenzoic Acid | Cyanamide, Ethanolic HCl | 85% | Not specified | [3] |

Synthesis of this compound Derivatives: Esters

This compound serves as a precursor for various active pharmaceutical ingredients (APIs), notably serine protease inhibitors like Nafamostat and Camostat.[4][5][6] These derivatives are typically esters formed by coupling this compound with a phenolic compound.

General Synthesis of Phenyl Esters

The synthesis of phenyl esters of this compound can be achieved by reacting a p-guanidinobenzoyl halide with a corresponding phenol in the presence of a dehydrohalogenating agent.[7] Alternatively, coupling agents can be used to facilitate the esterification.

General Reaction Scheme for Ester Synthesis:

Caption: General synthesis of this compound esters.

Experimental Protocol: Synthesis of a Camostat Precursor

This protocol describes the synthesis of this compound (4-methoxycarbonyl)-phenyl ester monomesylate, a key intermediate.[8]

-

In a reactor, add this compound hydrochloride, pyridine, EDC [(1-ethyl-3-(3-dimethylaminopropyl)carbodiimide] hydrochloride, methyl 4-hydroxybenzoate, and dimethylaminopyridine (DMAP).

-

After the reaction is complete, recover the pyridine by distillation.

-

Cool the residue and add water and a caustic soda solution to precipitate the free guanidine.

-

Isolate the solid, wash, and dry it.

-

To the free guanidine, add methanol and methanesulfonic acid.

-

After reaction and cooling, filter, wash, and dry the resulting solid.

-

For final purification, dissolve the solid in pyridine, add activated carbon, and stir with reflux.

-

Collect the filtrate, cool to allow crystallization, and then filter, wash, and dry the final product.

Quantitative Data for Ester Synthesis

| Product | Coupling Method | Yield | Purity (HPLC) | Reference |

| This compound (4-methoxycarbonyl)-phenyl ester monomesylate | EDC/Pyridine | 48% (overall) | 99% | [8] |

Biological Significance and Signaling Pathways

Derivatives of this compound, such as Nafamostat and Camostat, are potent inhibitors of serine proteases.[4][6] A key target is the Transmembrane Serine Protease 2 (TMPRSS2), which is involved in the entry of certain viruses, including SARS-CoV-2, into host cells.[4][5]

Inhibition of TMPRSS2 by these compounds is thought to block the spike protein-mediated fusion of the virus with the host cell membrane.[4] In silico analyses have shown that the guanidino group of these molecules forms strong electrostatic interactions with key amino acid residues like Asp435 in the TMPRSS2 binding site.[9] For nafamostat, an additional strong interaction with Glu299 is observed, which may contribute to its higher activity compared to camostat.[4][9]

Simplified TMPRSS2 Inhibition Pathway:

Caption: Inhibition of TMPRSS2-mediated viral entry.

Conclusion

This compound is a fundamental building block in medicinal chemistry, providing a scaffold for the synthesis of potent enzyme inhibitors. The synthetic routes to both the core molecule and its derivatives are well-established, allowing for the generation of diverse compound libraries for drug discovery. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development. The ongoing research into derivatives like Nafamostat and Camostat highlights the continued importance of this chemical moiety in addressing current and future health challenges.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TMPRSS2 inhibitors for the treatment of COVID-19 in adults: a systematic review and meta-analysis of randomized clinical trials of nafamostat and camostat mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US4021472A - Guanidinobenzoic acid derivatives - Google Patents [patents.google.com]

- 8. CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzyme Kinetics of 4-Guanidinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a molecule of significant interest in the field of enzyme kinetics, particularly as a scaffold for the design of inhibitors targeting serine proteases. Its guanidinium group mimics the side chain of arginine, a natural substrate for enzymes like trypsin, thrombin, and plasmin, allowing it to bind to the S1 specificity pocket of these proteases. This technical guide provides a comprehensive overview of the enzyme kinetics of this compound, focusing on its role as a competitive inhibitor. While specific kinetic constants for the parent molecule are not always readily available in the literature, this guide outlines the established mechanisms of action for its derivatives and provides detailed experimental protocols for the precise determination of its inhibitory potency (Ki) and other kinetic parameters.

Core Concepts in this compound Enzyme Inhibition

The primary mechanism by which this compound and its derivatives inhibit serine proteases is through competitive inhibition. The positively charged guanidinium group at physiological pH is drawn to the negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket of trypsin-like proteases. This interaction anchors the inhibitor in the active site, preventing the binding of the natural substrate.

Esters of this compound can act as mechanism-based inhibitors, forming a stable acyl-enzyme intermediate with the catalytic serine residue (Ser195). This covalent modification effectively inactivates the enzyme. The stability of this acyl-enzyme complex is a key determinant of the inhibitor's potency.

Quantitative Data on this compound Derivatives

While the inhibitory constant (Ki) for this compound itself is not extensively reported, numerous studies have synthesized and characterized its derivatives, demonstrating the potency of the 4-guanidinobenzoyl moiety as a serine protease inhibitor. The following table summarizes representative inhibitory data for some of these derivatives to illustrate the therapeutic potential of this chemical scaffold. Researchers can use the protocols outlined in this guide to determine the specific kinetic parameters for the parent this compound.

| Derivative/Analog | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |

| Benzyl 4-guanidinobenzoate | Trypsin, Plasmin, Thrombin | Second-order rate constants determined | [1] |

| 4'-Nitrobenzyl 4-guanidinobenzoate | Trypsin, Plasmin, Thrombin | Second-order rate constants determined | [1] |

| Guanidinophenyl-substituted enol lactones | Trypsin, Urokinase, Plasmin, Thrombin | Potent alternate substrate and permanent inactivators | |

| Depsipeptides of p-guanidinobenzoic acid | Trypsin, Plasma Kallikrein | More reactive than ethyl ester in acyl-enzyme formation | |

| Benzamidine-conjugated molecular glues | Trypsin | IC50 = 6.2 µM (for Glue10–BA) | [2] |

Experimental Protocols

Determination of Inhibitory Potency (Ki) of this compound

This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for a target serine protease, such as trypsin, using a chromogenic substrate.

a. Materials and Reagents:

-

Enzyme: Purified serine protease (e.g., bovine trypsin). The active concentration should be determined by active site titration.

-

Inhibitor: this compound hydrochloride.

-

Substrate: A suitable chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA for trypsin).

-

Buffer: Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0).

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release from BApNA).

b. Experimental Workflow:

Caption: Workflow for determining the Kᵢ of this compound.

c. Detailed Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound hydrochloride in DMSO to a high concentration (e.g., 100 mM).

-

Prepare a stock solution of the enzyme in cold assay buffer. The final concentration in the assay should result in a linear reaction rate for at least 5-10 minutes.

-

Prepare a stock solution of the chromogenic substrate in the assay buffer.

-

-

Perform the Assay:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add varying concentrations of the this compound solution to the wells. Include a control with no inhibitor.

-

Add the enzyme solution to each well and pre-incubate for a set time (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

To determine the mechanism of inhibition and the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Generate a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]) for each inhibitor concentration.

-

For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the change in the x-intercept or the slope of the lines.

-

Active Site Titration of Serine Proteases

To accurately determine kinetic parameters, it is crucial to know the concentration of active enzyme. This can be achieved through active site titration.

a. Materials and Reagents:

-

Enzyme: Purified serine protease (e.g., trypsin).

-

Titrant: p-Nitrophenyl p'-guanidinobenzoate HCl (NPGB), a known active site titrant for trypsin.

-

Buffer: Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Instrumentation: Spectrophotometer.

b. Experimental Workflow:

Caption: Workflow for active site titration of a serine protease.

c. Detailed Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of NPGB in a suitable solvent (e.g., acetonitrile).

-

Prepare a solution of the enzyme in the assay buffer.

-

-

Perform Titration:

-

Add the enzyme solution to a cuvette containing the assay buffer.

-

Initiate the reaction by adding a small volume of the NPGB stock solution.

-

Immediately monitor the absorbance at 410 nm over time.

-

-

Data Analysis:

-

The reaction will show an initial rapid "burst" of p-nitrophenol release, followed by a slower, steady-state rate.

-

The magnitude of the burst, determined by extrapolating the linear steady-state phase back to time zero, is stoichiometric with the concentration of active enzyme.

-

The active enzyme concentration can be calculated using the molar extinction coefficient of p-nitrophenol.

-

Signaling Pathways and Logical Relationships

The interaction of this compound with a serine protease like trypsin can be depicted as a competitive inhibition model.

References

An In-depth Technical Guide to 4-Guanidinobenzoic Acid Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a small molecule inhibitor known to interact with a variety of proteins, most notably serine proteases. Its guanidino group allows it to form strong interactions with the S1 specificity pocket of these enzymes, which typically recognize arginine or lysine residues. This guide provides a comprehensive overview of the techniques and data related to the study of these interactions, with a focus on trypsin, urokinase, plasmin, and thrombin. The information presented herein is intended to be a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development.

Protein Interaction Data

The interaction of this compound with serine proteases has been characterized using various biophysical and biochemical techniques. The following tables summarize the available quantitative data for its binding affinity and inhibitory activity.

| Protein | Method | Parameter | Value | Reference |

| Trypsin (Bovine) | X-ray Crystallography | Covalent Adduct | Acyl-enzyme complex with Ser195 | [1][2] |

| Trypsin, Plasmin, Thrombin | Enzyme Inhibition Assay | Inhibition | Benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate cause acylation of the active site. Second-order rate constants were determined. | [3] |

| Urokinase, Plasmin | Enzyme Inhibition Assay | Inhibition | Esters of p-guanidinobenzoic acid were found to be less effective inhibitors compared to their effects on trypsin and plasma kallikrein. | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of protein-ligand interactions. This section provides protocols for key experiments used to characterize the interaction of this compound with serine proteases.

Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound against a target serine protease.[5]

Materials:

-

Purified serine protease (e.g., trypsin, urokinase, plasmin, thrombin)

-

This compound hydrochloride (or other salt)

-

Chromogenic or fluorogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a series of dilutions of the inhibitor in assay buffer.

-

Prepare a stock solution of the substrate in a suitable solvent.

-

Prepare a working solution of the enzyme in assay buffer. The concentration should be chosen to give a linear reaction rate over the assay time.

-

-

Assay Setup:

-

To each well of a 96-well plate, add a fixed volume of the enzyme solution.

-

Add varying concentrations of the this compound solution to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a fixed volume of the substrate solution to each well.

-

Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of binding between a ligand and an analyte in real-time.[6][7]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified serine protease (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified protease solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of the analyte over the immobilized ligand surface.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

-

Dissociation:

-

After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove any remaining bound analyte.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[8][9][10]

Materials:

-

Isothermal titration calorimeter

-

Purified serine protease

-

This compound

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

Dialyze both the protein and the ligand against the same buffer to minimize heat of dilution effects.

-

Accurately determine the concentrations of the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

-

Perform a series of injections of the ligand into the protein solution.

-

-

Data Acquisition:

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of a protein-ligand complex, revealing the precise binding mode and interactions.[1][2]

Materials:

-

Highly purified and concentrated serine protease

-

This compound

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Co-crystallization:

-

Mix the purified protein with an excess of this compound.

-

Set up crystallization trials using various screens and conditions (e.g., vapor diffusion).

-

-

Crystal Soaking (alternative to co-crystallization):

-

Grow crystals of the apo-protein first.

-

Soak the apo-crystals in a solution containing a high concentration of this compound.

-

-

Crystal Harvesting and Cryo-cooling:

-

Carefully harvest a well-formed crystal.

-

Briefly soak the crystal in a cryoprotectant solution to prevent ice formation.

-

Flash-cool the crystal in liquid nitrogen.

-

-

Data Collection:

-

Mount the cryo-cooled crystal in an X-ray beam.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Build a model of the protein-ligand complex into the electron density.

-

Refine the model to improve its fit to the experimental data.

-

Signaling Pathways and Logical Relationships

The serine proteases inhibited by this compound are key players in several critical signaling pathways. Understanding these pathways provides context for the biological effects of inhibiting these enzymes.

Urokinase-Plasminogen Activator (uPA) System in Cancer Progression

The uPA system is centrally involved in cancer cell invasion and metastasis.[11][12][13][14] Inhibition of uPA by molecules like this compound can disrupt this cascade.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. rcsb.org [rcsb.org]

- 3. The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of trypsin-like proteases by depsipeptides of p-guanidinobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. news-medical.net [news-medical.net]

- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Guanidinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid, a synthetic derivative of benzoic acid, and its hydrochloride salt are of significant interest in the fields of medicinal chemistry and biochemistry. The presence of the highly basic guanidinium group coupled with the acidic carboxyl group imparts unique physicochemical and biological properties to the molecule. It serves as a crucial building block in the synthesis of various biologically active compounds, most notably as a potent inhibitor of serine proteases. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in key biological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in biological systems and its utility in drug design. The majority of commercially available and studied forms of this compound is its hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

Table 1: General and Physical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | p-Guanidinobenzoic acid, 4-Carbamimidamidobenzoic acid | [1] |

| Molecular Formula | C₈H₉N₃O₂ | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| CAS Number | 16060-65-4 | [1] |

| Appearance | White to off-white solid/crystalline powder. | [2] |

| Melting Point | 285 °C (decomposes) | [3][4][5] |

| 276 °C (decomposes) | [6] | |

| Boiling Point | 438.4 °C at 760 mmHg (for hydrochloride salt) | [2] |

| pKa | 4.98 | [7] |

Note: The boiling point is reported from a single source for the hydrochloride salt and should be treated with caution as the compound decomposes at its melting point.

Table 2: Solubility and Partition Coefficient of this compound Hydrochloride

| Property | Value | Source(s) |

| Solubility in Water | Soluble | [8][9][10] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol. | [5] |

| Calculated logP | 0.6 | [1] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound hydrochloride and the determination of its key physicochemical properties.

Synthesis of this compound Hydrochloride

A common and effective method for the synthesis of this compound hydrochloride involves the reaction of 4-aminobenzoic acid with cyanamide in an acidic medium.[9][11]

Materials:

-

4-Aminobenzoic acid

-

Cyanamide

-

Concentrated Hydrochloric Acid

-

Water

-

Ethanol

Procedure:

-

A suspension of 4-aminobenzoic acid is prepared in a mixture of concentrated hydrochloric acid and water.

-

Cyanamide is added to the stirred suspension at room temperature.

-

The reaction mixture is heated to reflux (approximately 100 °C) for several hours (typically 5-7 hours).

-

After the reaction is complete, the mixture is allowed to cool to room temperature, leading to the precipitation of the product.

-

The crude product is collected by filtration and washed with cold water.

-

For purification, the crude product can be recrystallized from an ethanol/water mixture.

-

The final product, this compound hydrochloride, is dried under vacuum.

Determination of Water Solubility (OECD Guideline 105)

The flask method, as described in OECD Guideline 105, is suitable for substances with solubility above 10⁻² g/L.

Procedure:

-

An excess amount of this compound hydrochloride is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound hydrochloride in the clear aqueous phase is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

Procedure:

-

A standard solution of this compound hydrochloride of known concentration is prepared in water.

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the titration curve (pH vs. volume of titrant) as the pH at which half of the acid has been neutralized.

Determination of logP (Shake-Flask Method)

The shake-flask method is a classical approach for the experimental determination of the octanol-water partition coefficient (logP).

Procedure:

-

A solution of this compound hydrochloride is prepared in either water or n-octanol.

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other, immiscible solvent.

-

The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.

-

The concentration of the solute in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

This compound and its derivatives are well-established as inhibitors of serine proteases. These enzymes play crucial roles in various physiological processes, including blood coagulation and the complement system. The positively charged guanidinium group of this compound mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases, allowing it to bind to the active site and inhibit enzyme activity.

Inhibition of the Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions involving serine proteases (known as clotting factors) that leads to the formation of a fibrin clot. Several of these factors, including thrombin and Factor Xa, are targets for inhibition by guanidinobenzoate-based compounds.

Inhibition of the Complement System

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. It is a cascade of serine protease activations. Key serine proteases in the classical and lectin pathways, such as C1r, C1s, and mannan-binding lectin-associated serine proteases (MASPs), are potential targets for inhibition by guanidinobenzoate derivatives.

References

- 1. store.astm.org [store.astm.org]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. Serine proteases of the complement system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Serine Proteases in the Lectin Pathway of the Complement System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine Proteases of Complement System - Creative Biolabs [creative-biolabs.com]

- 7. oecd.org [oecd.org]

- 8. Proteases in blood clotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complement System | British Society for Immunology [immunology.org]

- 10. Complement system - Wikipedia [en.wikipedia.org]

- 11. Serine proteases affecting blood coagulation and fibrinolysis from snake venoms - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Guanidinobenzoic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid, and its hydrochloride salt, is a small molecule inhibitor of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes.[1][2] Its structural resemblance to arginine and lysine allows it to act as a competitive inhibitor, targeting the S1 specificity pocket of trypsin-like serine proteases.[3] This property makes it an invaluable tool in biochemical research and drug discovery, serving as a scaffold for the development of more potent and selective inhibitors and as a ligand for affinity purification of these enzymes.[4][5] This guide provides a comprehensive overview of this compound as a research tool, detailing its properties, synthesis, and applications, with a focus on experimental protocols and its impact on key signaling pathways.

Physicochemical Properties and Synthesis

This compound is typically used as its hydrochloride salt to improve solubility and stability in aqueous solutions.[6] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₉N₃O₂ (acid) C₈H₁₀ClN₃O₂ (HCl salt) | [2] |

| Molecular Weight | 179.18 g/mol (acid) 215.64 g/mol (HCl salt) | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 285 °C (decomposes) (HCl salt) | [7] |

| Solubility | Soluble in water | [2] |

| CAS Number | 16060-65-4 (acid) 42823-46-1 (HCl salt) | [2] |

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves the reaction of 4-aminobenzoic acid with cyanamide in the presence of hydrochloric acid.[8][9]

Experimental Protocol: Synthesis of this compound Hydrochloride [8][9]

-

Reaction Setup: To a stirred suspension of 4-aminobenzoic acid (50 g, 0.364 mol) in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL), add cyanamide (35 g, 0.839 mol) at room temperature.

-

Reflux: Heat the reaction mixture to reflux at 100°C and maintain for 6 hours.

-

Crystallization: After the reaction is complete, allow the mixture to cool and stand at room temperature for 16 hours without stirring to allow the product to precipitate.

-

Filtration and Washing: Collect the precipitated solid by filtration and wash it with cold water (100 mL).

-

Neutralization and Purification:

-

Suspend the solid in an aqueous solution of potassium carbonate (30 g K₂CO₃ in 400 mL of water) and stir for 30 minutes.

-

Filter the solid again and wash with water (250 mL).

-

Dry the solid under vacuum to yield the intermediate product.

-

-

Final Salt Formation:

-

Suspend the intermediate in ethanol.

-

Slowly add a 30% solution of hydrochloric acid in ethanol.

-

Warm the mixture to 50°C.

-

Concentrate the solution under reduced pressure.

-

Recrystallize the resulting solid from a 20% ethanol solution to obtain pure this compound hydrochloride.

-

Mechanism of Action and Enzyme Inhibition

This compound acts as a competitive inhibitor of serine proteases. The positively charged guanidinium group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of these enzymes, which typically contains a negatively charged aspartate residue.[3] This binding prevents the natural substrate from accessing the catalytic site.

Enzyme Inhibition Kinetics

| Enzyme | Inhibitor Type | Kᵢ / IC₅₀ | Reference(s) |

| Trypsin-like proteases | Competitive | Varies (nM to µM range for derivatives) | [1] |

| Enteropeptidase | Competitive (derivatives) | IC₅₀ values from 0.02 µM to >10 µM | [1] |

| Bovine Enterokinase | Inhibited by Kunitz pancreatic trypsin inhibitor | Kassoc of 2 x 10⁸ M⁻¹ | [6] |

| Bovine Trypsin | Inhibited by 6-amidino-2-naphthyl-p-guanidinobenzoate | - | [10] |

Experimental Protocol: Trypsin Inhibition Assay

This protocol is adapted from standard procedures and can be used to determine the inhibitory activity of this compound against trypsin.[4]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Trypsin Stock Solution: Prepare a 1 mg/mL solution of bovine trypsin in 1 mM HCl. Store in aliquots at -20°C.

-

Substrate Stock Solution: Prepare a 10 mM solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) in DMSO.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound hydrochloride in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of a serial dilution of this compound hydrochloride to the test wells. Add 25 µL of assay buffer to the control wells.

-

Add 25 µL of a diluted trypsin solution (e.g., 10 µg/mL in assay buffer) to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of a diluted L-BAPNA solution (e.g., 0.5 mM in assay buffer) to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

To determine the Kᵢ value, perform the assay at various substrate concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.

-

Applications in Research

Affinity Chromatography

The ability of this compound to bind specifically to the active site of trypsin-like serine proteases makes it an excellent ligand for affinity chromatography.[4] By immobilizing a derivative of this compound, such as p-aminobenzamidine, onto a solid support, a highly selective resin can be created for the purification of these enzymes.[4][7][11]

Experimental Protocol: Affinity Purification of Trypsin using Benzamidine-Agarose

-

Resin Preparation:

-

Sample Application:

-

Prepare the protein sample (e.g., crude cell lysate or partially purified fraction) in binding buffer.

-

Apply the sample to the equilibrated column at a low flow rate to allow for efficient binding.

-

-

Washing:

-

Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound trypsin using an elution buffer with a low pH, such as 50 mM Glycine-HCl, pH 3.0. Alternatively, competitive elution can be performed using a high concentration of a soluble inhibitor like benzamidine or this compound in the binding buffer.

-

-

Neutralization and Analysis:

-

Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5) to preserve enzyme activity.

-

Analyze the fractions for protein content (A₂₈₀) and enzymatic activity to identify the purified trypsin.

-

Probing Signaling Pathways

By inhibiting specific serine proteases, this compound can be used to investigate the roles of these enzymes in various signaling pathways. Two prominent examples are the urokinase-plasminogen activator (uPA) system and the thrombin signaling pathway, both of which are critical in processes like cell migration, invasion, and coagulation.[8][9][12][13][14]

uPA is a serine protease that converts plasminogen to plasmin, a broad-spectrum protease that degrades the extracellular matrix and activates growth factors and other proteases.[8][9][12] uPA binds to its receptor (uPAR) on the cell surface, initiating a signaling cascade that promotes cell migration and invasion, particularly in cancer.[8][9][12] Inhibition of uPA by this compound or its derivatives would block the downstream effects of this pathway.

Thrombin is a key serine protease in the coagulation cascade and also a potent activator of cellular signaling through Protease-Activated Receptors (PARs), particularly PAR-1.[13][14] Cleavage of the N-terminal domain of PAR-1 by thrombin exposes a tethered ligand that activates the receptor, leading to G-protein-mediated signaling that influences processes such as platelet aggregation, inflammation, and cell proliferation.[13][14] this compound can inhibit thrombin, thereby blocking these downstream cellular responses.

References

- 1. bvchroma.com [bvchroma.com]

- 2. This compound | C8H9N3O2 | CID 159772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. storage.by.prom.st [storage.by.prom.st]

- 5. mdpi.com [mdpi.com]

- 6. The preparation and properties of bovine enterokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]

- 12. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Early Studies of 4-Guanidinobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Guanidinobenzoic acid is an aromatic compound featuring a benzoic acid group substituted at the para position with a guanidino group.[1] From its earliest investigations, it has been recognized as a potent inhibitor of trypsin-like serine proteases, a class of enzymes crucial in various physiological and pathological processes. Its structural resemblance to arginine allows it to act as a competitive inhibitor, binding to the active site of these enzymes. This guide delves into the foundational research on this compound, covering its chemical synthesis, its mechanism of action as an enzyme inhibitor, quantitative data from early studies, and the detailed experimental protocols that underpinned these discoveries. The hydrochloride salt of this compound is often used to improve solubility and stability in aqueous solutions.

Chemical Synthesis of this compound

Early and still widely practiced synthesis routes for this compound hydrochloride typically start from 4-Aminobenzoic acid.[2] The most common method involves the reaction of 4-Aminobenzoic acid with cyanamide in the presence of hydrochloric acid.[3][4] This reaction efficiently converts the amino group into a guanidino group. An important derivative, 4-guanidinobenzoyl chloride, is often prepared by reacting this compound with thionyl chloride, serving as a key intermediate for synthesizing various ester derivatives.[1][5]

This protocol is based on a common method for synthesizing this compound hydrochloride.[3][4]

-

Preparation : Suspend 4-aminobenzoic acid (e.g., 50 g, 0.364 mol) in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL) in a reaction vessel.

-

Guanidination : Add cyanamide (e.g., 35 g, 0.839 mol) to the stirred suspension at room temperature.

-

Reaction : Heat the mixture to reflux at 100°C and maintain for approximately 6 hours.

-

Crystallization : After the reaction is complete, allow the mixture to cool and stand at room temperature for 16 hours to allow the product to precipitate.

-

Filtration and Washing : Collect the precipitated solid by filtration and wash it with cold water (100 mL).

-

Purification : Suspend the crude solid in an aqueous potassium carbonate solution (e.g., 30 g K2CO3 in 400 mL water) and stir for 30 minutes to neutralize any remaining acid and dissolve impurities.

-

Final Product Collection : Filter the solid again, wash thoroughly with water (250 mL), and dry under a vacuum to yield this compound as a white solid. The hydrochloride salt can be subsequently formed if required.[3][4]

Caption: Workflow for the synthesis of this compound.

Biochemical Activity and Mechanism of Action

Early studies rapidly identified this compound and its esters as potent inhibitors of serine proteases such as trypsin, plasmin, and thrombin.[6][7] The mechanism of inhibition is primarily due to the guanidino group, which mimics the side chain of arginine, a natural substrate for these enzymes. This allows the molecule to bind tightly within the enzyme's S1 specificity pocket.

The inhibition is competitive, meaning the inhibitor directly competes with the substrate for binding to the active site.[8] In the case of ester derivatives, such as p-nitrophenyl p'-guanidinobenzoate (NPGB), the inhibition can be irreversible.[9] This occurs through the formation of a stable acyl-enzyme intermediate, where the guanidinobenzoyl group becomes covalently attached to the serine residue in the enzyme's active site.[7][8]

Caption: Competitive inhibition of trypsin by this compound.

Quantitative Inhibition Data

Quantitative data from early studies on this compound derivatives highlight their potent inhibitory activity. These studies were crucial for establishing structure-activity relationships.

| Compound | Target Enzyme | Inhibition Metric (IC50) | Reference |

| N-Carbamoylmethyl-p-(p'-guanidinobenzoyloxy)benzoate methanesulfonate | Plasmin | 0.28 µg/ml | [5] |

| N-Carbamoylmethyl-p-(p'-guanidinobenzoyloxy)benzoate methanesulfonate | Trypsin | 0.18 µg/ml | [5] |

| N,N-Dimethylcarbamoylmethyl-p-(p'-guanidinobenzoyloxy)benzoate methanesulfonate | Plasmin | 0.15 µg/ml | [5] |

| N,N-Dimethylcarbamoylmethyl-p-(p'-guanidinobenzoyloxy)benzoate methanesulfonate | Trypsin | 0.10 µg/ml | [5] |

Note: IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Experimental Protocols: Enzyme Inhibition Assays

The following is a generalized protocol for determining trypsin inhibition, based on methods described in early literature where the hydrolysis of a synthetic substrate is measured spectrophotometrically.[10]

-

Buffer : 67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C.

-

Substrate Solution : 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in buffer. BAEE is a common chromogenic substrate for trypsin.

-

Trypsin Solution : Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in cold 1 mM HCl to maintain stability.

-

Inhibitor Solution : Prepare a stock solution of this compound hydrochloride (or its derivative) in the assay buffer. A series of dilutions should be prepared to determine the IC50 value.[11]

-

Setup : In a series of test tubes or a microplate, pipette the buffer, trypsin solution, and varying concentrations of the inhibitor solution. Include control wells with no inhibitor.[10]

-

Pre-incubation : Incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow for binding.[11][12]

-

Initiate Reaction : Add the substrate solution (BAEE) to all wells to start the reaction.

-

Measurement : Immediately place the cuvettes or microplate in a spectrophotometer set to 253 nm. Record the increase in absorbance over time (e.g., 3-5 minutes). The rate of increase in absorbance is proportional to the rate of substrate hydrolysis.[10]

-

Data Analysis :

-

Calculate the initial reaction velocity (ΔA253/minute) for each inhibitor concentration from the linear portion of the curve.[10]

-

Determine the percent inhibition for each concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]

-

Conclusion